molecular formula C16H11IN2O2 B255249 (Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide

(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide

Cat. No.: B255249
M. Wt: 390.17 g/mol
InChI Key: UHTMDCGSLYTNBJ-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is an organic compound that features a cyano group, a hydroxyphenyl group, and an iodophenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of 2-hydroxybenzaldehyde with malononitrile to form 2-cyano-3-(2-hydroxyphenyl)acrylonitrile. This intermediate is then reacted with 2-iodoaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Thiol or amine-substituted acrylamides.

Scientific Research Applications

(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and hydroxyphenyl groups can participate in hydrogen bonding and other interactions, while the iodophenyl group can facilitate halogen bonding or act as a leaving group in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(2-hydroxyphenyl)-N-phenylacrylamide: Lacks the iodine atom, which may affect its reactivity and interactions.

    2-cyano-3-(2-methoxyphenyl)-N-(2-iodophenyl)acrylamide: Contains a methoxy group instead of a hydroxy group, altering its electronic properties.

    2-cyano-3-(4-hydroxyphenyl)-N-(2-iodophenyl)acrylamide: The hydroxy group is in a different position, which can influence its steric and electronic effects.

Uniqueness

(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is unique due to the presence of both hydroxy and iodine substituents, which provide a combination of electronic and steric properties that can be exploited in various chemical reactions and applications.

Properties

Molecular Formula

C16H11IN2O2

Molecular Weight

390.17 g/mol

IUPAC Name

(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide

InChI

InChI=1S/C16H11IN2O2/c17-13-6-2-3-7-14(13)19-16(21)12(10-18)9-11-5-1-4-8-15(11)20/h1-9,20H,(H,19,21)/b12-9-

InChI Key

UHTMDCGSLYTNBJ-XFXZXTDPSA-N

SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2I)O

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)O

Origin of Product

United States

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